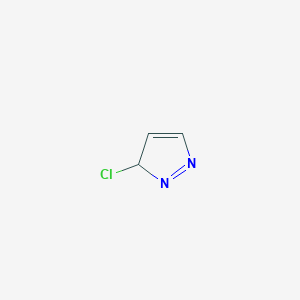

3-Chloro-3H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H3ClN2 |

|---|---|

Molecular Weight |

102.52 g/mol |

IUPAC Name |

3-chloro-3H-pyrazole |

InChI |

InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-3H |

InChI Key |

ATVFBXSPGXSTGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NC1Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Chloro-1H-pyrazole from 3-aminopyrazole, a crucial transformation for the generation of versatile building blocks in medicinal chemistry and materials science. The primary method described is the Sandmeyer reaction, a reliable and widely used process for the conversion of heteroaromatic amines to their corresponding halides. This document provides detailed experimental protocols, quantitative data, and visualizations to aid in the successful execution and understanding of this synthetic route.

Core Synthesis Pathway: The Sandmeyer Reaction

The conversion of 3-aminopyrazole to 3-chloro-1H-pyrazole is efficiently achieved through a Sandmeyer reaction. This two-step process first involves the diazotization of the amino group on the pyrazole ring to form a reactive diazonium salt. This intermediate is then subjected to a copper(I)-catalyzed reaction to introduce a chlorine atom, liberating nitrogen gas.

It is important to note that while the target is often conceptualized as 3-Chloro-3H-pyrazole, the product of this synthesis is the more stable tautomer, 3-Chloro-1H-pyrazole. The 3H-tautomer may exist in equilibrium or as a transient species, but the isolable product is predominantly the 1H-form.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 3-Chloro-1H-pyrazole from 3-aminopyrazole via a Sandmeyer-type reaction.

| Parameter | Value | Reference |

| Starting Material | 3-Aminopyrazole | N/A |

| Product | 3-Chloro-1H-pyrazole | N/A |

| Reagents | Isoamyl nitrite, Copper(II) chloride, Hydrochloric acid | [1][2] |

| Solvent | Acetonitrile | [1][2] |

| Reaction Temperature | 0 °C to Room Temperature | [1][2] |

| Reaction Time | 48 hours | [1][2] |

| Yield | 42% | [1][2] |

| Purity | Purified by silica gel column chromatography | [1][2] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 3-Chloro-1H-pyrazole based on established procedures.[1][2]

Materials:

-

1H-Pyrazol-3-amine (3-aminopyrazole)

-

Acetonitrile (anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(II) chloride (CuCl₂)

-

Isoamyl nitrite

-

10% aqueous ammonia solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 20.0 g (241 mmol) of 1H-pyrazol-3-amine in 600 mL of acetonitrile.

-

Acidification and Catalyst Addition: Slowly add 20 mL of concentrated hydrochloric acid to the solution. Cool the mixture to 0 °C using an ice bath. To this cooled mixture, add 65.0 g (481 mmol) of copper(II) chloride.

-

Diazotization: Stir the reaction mixture at 0 °C for 30 minutes. Following this, add 56.4 g (481 mmol) of isoamyl nitrite dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 2 days.

-

Workup: After the reaction is complete, quench the reaction by adding 1 L of 10% aqueous ammonia solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (5 x 500 mL).

-

Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the combined organic layers over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting residue should be purified by silica gel column chromatography using an eluent of hexane/ethyl acetate (20:1) to afford 3-chloro-1H-pyrazole (10.3 g, 42% yield) as a green oil.[1][2]

Characterization Data

The synthesized 3-Chloro-1H-pyrazole can be characterized using various spectroscopic methods.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Signaling Pathway: The Sandmeyer Reaction Mechanism

Caption: Mechanism of the Sandmeyer reaction for the synthesis of 3-Chloropyrazole.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 3-Chloro-1H-pyrazole.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-3H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-3H-pyrazole, a halogenated derivative of the five-membered heterocyclic aromatic compound pyrazole, serves as a crucial building block in medicinal chemistry and materials science. Its structural features, including the presence of a reactive chlorine atom and two adjacent nitrogen atoms, impart unique electronic and steric properties that are leveraged in the synthesis of a wide array of functional molecules. Pyrazole and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of a key biological signaling pathway associated with the broader class of pyrazole compounds.

Tautomerism

It is essential to recognize that this compound exists in tautomeric equilibrium with its more stable isomer, 3-chloro-1H-pyrazole. The proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. Due to its greater thermodynamic stability, the 1H-tautomer is the predominant form and is the isomer for which most experimental data are available. Throughout this guide, the properties discussed will pertain to the 3-chloro-1H-pyrazole tautomer, while acknowledging the dynamic equilibrium with the 3H-form.

Physicochemical Properties

The fundamental physicochemical properties of 3-chloro-1H-pyrazole are summarized in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂ | PubChem |

| Molecular Weight | 102.52 g/mol | PubChem |

| Melting Point | 40 °C | ChemicalBook |

| Boiling Point | 76-77 °C at 0.5 mmHg | Apollo Scientific |

| 250.9 ± 13.0 °C (Predicted) | ChemicalBook | |

| Aqueous Solubility | 2.2 g/L (at 25 °C) | Guidechem |

| pKa | 11.04 ± 0.10 (Predicted) | Guidechem |

| LogP | 1.2 (Predicted) | PubChemLite |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of 3-chloro-1H-pyrazole.

Melting Point Determination

The melting point of a solid crystalline substance is the temperature at which it changes state from solid to liquid. For a pure compound, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 3-chloro-1H-pyrazole is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range represents the melting point of the compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Siwoloboff Method (Small Scale)

-

Sample Preparation: A small volume (a few drops) of molten 3-chloro-1H-pyrazole is placed in a small test tube (fusion tube).

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil).

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped. The temperature at which the last bubble emerges and the liquid begins to enter the capillary tube is recorded as the boiling point. For compounds sensitive to high temperatures, this determination can be performed under reduced pressure.

Aqueous Solubility Determination

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of solid 3-chloro-1H-pyrazole is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated aqueous solution.

-

Quantification: The concentration of 3-chloro-1H-pyrazole in a clear aliquot of the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

pKa Determination

The pKa is a measure of the acidity of a compound. For a weak base like 3-chloro-1H-pyrazole, the pKa refers to the acidity of its conjugate acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of 3-chloro-1H-pyrazole is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated.

LogP Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of 3-chloro-1H-pyrazole is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are carefully separated. The concentration of 3-chloro-1H-pyrazole in each phase is determined using a suitable analytical method (e.g., HPLC-UV or GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets, leading to a range of pharmacological effects. For instance, some pyrazole-containing compounds have been shown to act as anticancer agents by inducing DNA damage and activating the p53 signaling pathway.[3] The p53 protein is a tumor suppressor that plays a critical role in regulating the cell cycle and apoptosis.

Below is a simplified representation of a generic p53 activation pathway that can be influenced by certain bioactive molecules.

Caption: A simplified diagram of the p53 signaling pathway.

Physicochemical Characterization Workflow

The systematic determination of physicochemical properties is a critical workflow in chemical research and drug development. The following diagram illustrates a logical sequence of experiments for the characterization of a compound like this compound.

Caption: Workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, with a focus on its more stable 3-chloro-1H-pyrazole tautomer. The tabulated data and comprehensive experimental protocols offer a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound. The illustrative diagrams of a relevant biological pathway and a characterization workflow further enhance the practical utility of this guide for professionals in drug development and related fields. A thorough grasp of these fundamental properties is indispensable for unlocking the full potential of this compound in the creation of novel and effective chemical entities.

References

An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-3H-pyrazole Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-3H-pyrazole core is a reactive heterocyclic motif of growing interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, reactivity, and stability of this particular pyrazole tautomer. While the 1H- and 2H-isomers of chloropyrazoles are more extensively studied, this document consolidates the available knowledge on the less common 3H-isomer, offering insights into its unique chemical properties. The guide details synthetic strategies, characteristic reactions such as nucleophilic substitutions and cycloadditions, and an analysis of its thermal and hydrolytic stability. Experimental protocols for key transformations and spectroscopic data are provided where available. Furthermore, the role of the broader class of chloropyrazole derivatives as kinase inhibitors in critical signaling pathways relevant to drug discovery is explored.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their structural versatility and ability to participate in various biological interactions have established them as privileged scaffolds in pharmaceutical and agrochemical research. The introduction of a chlorine atom onto the pyrazole ring significantly modulates its electronic properties, enhancing its utility as a synthetic intermediate. Among the possible regioisomers, the this compound tautomer presents a unique reactivity profile due to the sp3-hybridized carbon at the 3-position. This guide focuses specifically on the chemistry of the this compound ring, providing a technical resource for researchers leveraging this scaffold in their work.

Synthesis of 3-Chloro-3H-pyrazoles

The synthesis of 3-chloro-3H-pyrazoles is less commonly reported than their 1H- and 2H- counterparts. However, several general strategies for the preparation of chloropyrazoles can be adapted, and specific methods for obtaining the 3H-tautomer have been described, particularly for substituted derivatives.

General Synthetic Routes for Chloropyrazoles

Several established methods provide access to the chloropyrazole core, which may exist in tautomeric equilibrium or can be precursors to the 3H-isomer.

-

Halogenation of Pyrazoles: Direct chlorination of the pyrazole ring often occurs at the 4-position. To achieve chlorination at the 3- or 5-position, the 4-position must typically be blocked.[1]

-

Dehydroxyhalogenation of Pyrazolones: A common and effective method involves the treatment of 3- or 5-hydroxypyrazoles (pyrazolones) with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1]

-

Sandmeyer Reaction: 3-Aminopyrazoles can be converted to their corresponding 3-chloropyrazoles via a Sandmeyer-type reaction, involving diazotization followed by treatment with a copper(I) chloride source.[1]

-

From Dicarbonyl Compounds and Hydrazines: The condensation of 1,3-dicarbonyl compounds with hydrazines is a fundamental method for pyrazole synthesis.[2] The resulting pyrazole can then be subjected to chlorination.

Synthesis of a Substituted this compound Derivative

A specific method for the synthesis of a substituted and partially saturated this compound, trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole, has been reported. This reaction involves the treatment of the lithium salt of 3,4,4-trimethyl-3,4-dihydro-3,5-diphenyl-2H-pyrazole with tosyl chloride, which unexpectedly leads to C-chlorination.[3]

Experimental Protocol: Synthesis of trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole [3]

-

Preparation of the Lithio Salt: A solution of 3,4,4-trimethyl-3,4-dihydro-3,5-diphenyl-2H-pyrazole in a suitable aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C).

-

Deprotonation: An equimolar amount of a strong base, such as n-butyllithium, is added dropwise to the solution to generate the corresponding lithium salt. The reaction is stirred for a specified time to ensure complete deprotonation.

-

Reaction with Tosyl Chloride: A solution of tosyl chloride in the same solvent is added to the solution of the lithium salt.

-

Workup: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution) and extracted with an organic solvent. The organic layer is then dried and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole.

Chemical Reactivity

The reactivity of the this compound ring is dominated by the lability of the C-Cl bond and the potential for rearrangement to more stable aromatic tautomers.

Nucleophilic Substitution

The chlorine atom at the 3-position of a 3H-pyrazole is susceptible to nucleophilic attack, although this reactivity is significantly enhanced in the corresponding aromatic 1H- or 2H-chloropyrazoles, especially when the ring is activated by electron-withdrawing groups. Common nucleophiles include amines, alkoxides, and thiolates.

Cycloaddition Reactions

3H-Pyrazoles can act as dienophiles in Diels-Alder reactions or undergo [3+2] cycloadditions, depending on the substitution pattern and reaction conditions.[2][4][5][6] The double bond within the ring can participate in these pericyclic reactions.

Experimental Protocol: General [3+2] Cycloaddition of a 3H-Pyrazole [4]

-

Reactant Mixture: The 3H-pyrazole and the 1,3-dipole (e.g., a nitrile imine generated in situ) are dissolved in an appropriate solvent.

-

Reaction Conditions: The reaction mixture is stirred at a suitable temperature (ranging from room temperature to reflux) for a period sufficient for the reaction to go to completion, as monitored by techniques like TLC or LC-MS.

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the desired cycloadduct.

Stability of the this compound Ring

The stability of the this compound ring is a critical consideration for its application in drug development and materials science. Data on the unsubstituted parent compound is scarce; however, studies on substituted derivatives provide valuable insights into its thermal and, to a lesser extent, hydrolytic stability.

Thermal Stability

The thermal decomposition of trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole has been studied, providing kinetic parameters for its thermolysis.[3] The decomposition proceeds with the evolution of nitrogen gas and the formation of 1,1,3-trimethyl-2-phenylindene as the major product.[3]

Table 1: Kinetic Parameters for the Thermolysis of trans-3-chloro-4,4,5-trimethyl-3,5-diphenyl-4,5-dihydro-3H-pyrazole [3]

| Parameter | Value |

| ΔH‡ (kcal/mol) | 32.9 |

| ΔS‡ (eu) | -2.4 |

| ΔG‡ (kcal/mol) | 33.9 |

| k₁ (180 °C) (s⁻¹) | 1.3 x 10⁻³ |

Hydrolytic Stability

Spectroscopic Characterization

Spectroscopic data for the unsubstituted 3-chloro-1H-pyrazole is available and can serve as a reference point.[8]

Table 2: Spectroscopic Data for 3-Chloro-1H-pyrazole [8]

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 12.84 (br s, 1H), 7.62 (s, 1H), 6.29 (s, 1H) |

| Melting Point | 40 °C |

The mass spectral fragmentation of chloropyrazoles typically involves the loss of a chlorine radical and cleavage of the pyrazole ring.[9]

Role in Drug Development and Signaling Pathways

Pyrazole derivatives are prominent in drug discovery, with many exhibiting potent inhibitory activity against various protein kinases.[10] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Pyrazole-Based Kinase Inhibitors

The pyrazole scaffold serves as a versatile template for the design of kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.

Inhibition of MAPK and PI3K/Akt Signaling Pathways

Many pyrazole-based inhibitors have been developed to target kinases within the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.[10][11][12][13][14][15][16][17] These pathways are crucial for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers.

Diagram 1: Simplified MAPK Signaling Pathway and Inhibition by a Pyrazole Derivative

Caption: Inhibition of the MAPK signaling pathway by a pyrazole-based p38 MAPK inhibitor.

Diagram 2: Simplified PI3K/Akt Signaling Pathway and Inhibition by a Pyrazole Derivative

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole-based Akt inhibitor.

Conclusion

The this compound ring, while less explored than its aromatic tautomers, represents a valuable and reactive scaffold for organic synthesis and drug discovery. Its unique stability and reactivity profile, characterized by susceptibility to thermal decomposition and nucleophilic attack, offers distinct opportunities for the design of novel molecules. The established role of the broader pyrazole class as potent kinase inhibitors underscores the potential of this compound derivatives as therapeutic agents, particularly in oncology and inflammatory diseases. Further research into the controlled synthesis and detailed stability analysis of the unsubstituted this compound is warranted to fully unlock its potential in medicinal chemistry.

References

- 1. asianpubs.org [asianpubs.org]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. 3-chloro-1H-pyrazole | 14339-33-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

The Discovery and Enduring Legacy of Chloropyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of chloropyrazole compounds. It details the evolution of synthetic methodologies, from classical approaches to modern techniques, for the preparation of 3-chloro, 4-chloro, and 5-chloropyrazole derivatives. Key experimental protocols are presented with a focus on reproducibility. The diverse biological activities of chloropyrazoles, including their applications in agriculture and medicine, are summarized through curated quantitative data. Furthermore, this guide elucidates the underlying mechanisms of action for prominent chloropyrazole compounds through detailed signaling pathway diagrams.

A Rich History: From Knorr's Discovery to Modern Applications

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first used the term "pyrazole" to describe this class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This was followed by the first synthesis of pyrazole in 1898 by Hans von Pechmann from the reaction of acetylene and diazomethane.[1] The foundational Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains a cornerstone of pyrazole chemistry to this day.[2]

The introduction of a chlorine substituent onto the pyrazole ring marked a significant step in modulating the physicochemical and biological properties of these compounds. The chlorine atom, through its electronic and steric effects, can influence the reactivity, lipophilicity, and binding interactions of the molecule with biological targets. This has led to the development of a vast array of chloropyrazole derivatives with applications spanning from agrochemicals to pharmaceuticals.[3]

Chloropyrazole-containing compounds have found widespread use as fungicides, insecticides, and herbicides in agriculture. In the realm of medicine, the chloropyrazole scaffold is present in a number of molecules investigated for their anti-inflammatory, anticancer, and neurological activities.[4][5] This enduring relevance underscores the importance of understanding the synthesis and structure-activity relationships of this versatile class of compounds.

Synthetic Strategies for Chloropyrazole Compounds

The synthesis of chloropyrazoles can be broadly categorized into two approaches: the chlorination of a pre-formed pyrazole ring or the use of chlorinated precursors in the initial pyrazole synthesis. The regioselectivity of chlorination is a key consideration in these synthetic routes.

Synthesis of 3-Chloropyrazoles

A general and effective strategy for the preparation of substituted 3-chloropyrazoles involves a three-step method: the condensation of β-chloro carboxylic acids or crotonates with hydrazines, followed by halogenation and subsequent oxidation.[2][6] Another approach involves the dehydroxyhalogenation of 3-hydroxypyrazoles using reagents like phosphorus oxychloride. The Sandmeyer reaction, converting a 3-aminopyrazole to a 3-chloropyrazole, is also a viable, though less common, method.[7]

A more direct, one-pot approach for the synthesis of 4-chloropyrazoles, which can be adapted for other isomers, involves the direct cyclization and chlorination of hydrazines using 1,3,5-trichloroisocyanuric acid (TCCA) as both an oxidant and a chlorinating agent.[6]

Experimental Protocol: Synthesis of 4-Chloro-3-methyl-1,5-diphenyl-1H-pyrazole (A 3-Chloropyrazole Analog Example via Direct Cyclization/Chlorination) [6]

This protocol describes a direct cyclization/chlorination strategy.

-

Materials: 1-Phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazine, 1,3,5-trichloroisocyanuric acid (TCCA), 2,2,2-Trifluoroethanol (TFE), Ethyl acetate (EtOAc), Saturated sodium thiosulfate solution (Na₂S₂O₃), Magnesium sulfate (MgSO₄), Silica gel.

-

Procedure:

-

To a stirring solution of 1-phenyl-2-(4-phenylbut-3-en-2-ylidene)hydrazine (0.5 mmol, 118 mg) in TFE (2 mL), add TCCA (0.5 mmol, 116 mg).

-

Heat the reaction mixture at 40 °C for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with a saturated solution of Na₂S₂O₃ (1–2 mL).

-

Dilute the mixture with EtOAc (5 mL) and extract with ethyl acetate (3 x 15 mL).

-

Dry the combined organic layers over MgSO₄ and concentrate in vacuo.

-

Purify the resulting residue by column chromatography on silica gel (EtOAc/petroleum ether, 1:150) to afford the target product.

-

Synthesis of 4-Chloropyrazoles

The 4-position of the pyrazole ring is susceptible to electrophilic substitution, making direct chlorination a common method for synthesizing 4-chloropyrazoles.

Experimental Protocol: Synthesis of 4-Chloropyrazole

This protocol details the chlorination of pyrazole using sodium hypochlorite.

-

Materials: Pyrazole, Sodium hypochlorite (NaOCl) solution (8.7% w/w), Sulfuric acid (35%), Ethyl acetate, Water.

-

Procedure:

-

Suspend pyrazole (34 g, 0.5 mol) in 100 ml of water.

-

With continuous stirring, add 425 g (0.5 mol) of an aqueous 8.7% w/w NaOCl solution dropwise, ensuring the reaction temperature does not exceed 30°C.

-

Monitor the reaction progress by HPLC.

-

Upon completion, add 35% sulfuric acid to adjust the pH.

-

Extract the mixture at pH 11 with 300 ml of ethyl acetate.

-

Combine the organic phases, dry, and remove the solvent under reduced pressure to yield 4-chloropyrazole as slightly yellow crystals.

-

Yield: 51 g (99%).

-

Synthesis of 5-Chloropyrazoles

5-Chloropyrazoles are often synthesized from pyrazolone precursors. The hydroxyl group of the pyrazolone is converted to a chloro substituent using a chlorinating agent like phosphorus oxychloride.

Experimental Protocol: Synthesis of 5-Chloro-3-methyl-1-phenylpyrazole [1]

This protocol describes the conversion of a pyrazolone to a 5-chloropyrazole.

-

Materials: 3-Methyl-1-phenyl-5-pyrazolone, Phosphorus oxychloride (POCl₃), Water.

-

Procedure:

-

In a dry four-necked flask, add 184 g of phosphorus oxychloride.

-

Add 172 g of 3-methyl-1-phenyl-5-pyrazolone and stir for 30 minutes.

-

Raise the temperature to 60°C and then allow it to naturally warm to 80°C. Maintain at 80°C for 30 minutes.

-

Heat the mixture to 110°C for 2 hours.

-

Pour the reaction mixture into 1500 ml of water in a separatory funnel.

-

Separate the lower oily layer and wash it three times with 100 ml of water each time.

-

Perform vacuum distillation (3 mm Hg, 100-110°C) of the oil to obtain 174 g of 3-methyl-1-phenyl-5-chloropyrazole as a dry product.

-

Yield: 90.5%.

-

Biological Activities of Chloropyrazole Compounds

Chloropyrazole derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and agrochemical development. The following tables summarize some of the reported quantitative data for their antifungal, insecticidal, and anticancer activities.

Antifungal Activity

| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference |

| 9m | Colletotrichum orbiculare | 5.50 | [8] |

| Rhizoctonia solani | 14.40 | [8] | |

| Phytophthora infestans | 75.54 | [8] | |

| Fusarium moniliforme | 79.42 | [8] | |

| Botryosphaeria berengeriana | 28.29 | [8] | |

| 1v | Fusarium graminearum | 0.0530 µM | [7] |

| Colletotrichum micotianae | 0.1430 µM | [7] | |

| 1t | Fusarium graminearum | 0.0735 µM | [7] |

| 4f | Rhizoctonia solani | 12.68 | |

| Fusarium graminearum | 29.97 | ||

| Exserohilum turcicum | 29.14 | ||

| Colletotrichum capsici | 8.81 | ||

| 4q | Rhizoctonia solani | 38.88 | |

| Fusarium graminearum | 149.26 | ||

| Exserohilum turcicum | 228.99 | ||

| Colletotrichum capsici | 41.67 |

Insecticidal Activity

| Compound ID | Insect Species | LC₅₀ (ppm) | Test Duration | Reference |

| Compound 2 | Aphis craccivora (nymphs) | 0.029 | 24 h | |

| Aphis craccivora (nymphs) | 0.006 | 48 h | ||

| Aphis craccivora (adults) | 0.149 | 24 h | ||

| Aphis craccivora (adults) | 0.017 | 48 h | ||

| Compound 3 | Aphis craccivora (nymphs) | 0.040 | 24 h | |

| Aphis craccivora (nymphs) | 0.007 | 48 h | ||

| Aphis craccivora (adults) | 0.183 | 24 h | ||

| Aphis craccivora (adults) | 0.022 | 48 h |

Anticancer Activity

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HCT116 | 22.4 | [2] |

| Compound 2 | HCT116 | 0.34 | [2] |

| 6b | HNO-97 | 10 | [4] |

| 6d | HNO-97 | 10.56 | [4] |

Mechanisms of Action and Experimental Workflows

The diverse biological effects of chloropyrazole compounds stem from their ability to interact with various biological targets. Understanding these mechanisms is crucial for the rational design of new and improved derivatives.

Signaling Pathways

A prominent mode of action for several insecticidal chloropyrazoles, such as fipronil, is the antagonism of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel. By blocking the inhibitory effect of GABA, these compounds lead to hyperexcitation of the central nervous system in insects, resulting in paralysis and death.

Caption: Antagonism of the GABA-A receptor by chloropyrazole insecticides.

Certain pyrazole derivatives have been identified as inhibitors of Orai1-mediated store-operated Ca²⁺ entry (SOCE). This signaling pathway is crucial for various cellular processes, including immune responses. Inhibition of SOCE can modulate these processes, suggesting therapeutic potential for inflammatory and autoimmune diseases.

Caption: Inhibition of Orai1-mediated store-operated calcium entry by pyrazole derivatives.

Experimental Workflow

The discovery and development of novel chloropyrazole compounds typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General experimental workflow for chloropyrazole drug discovery.

Conclusion and Future Perspectives

Chloropyrazole compounds have a rich history and continue to be a fertile ground for the discovery of new bioactive molecules. Their synthetic accessibility and the tunability of their properties through substitution make them an attractive scaffold for medicinal chemists and agrochemical researchers. The detailed experimental protocols and quantitative biological data presented in this guide serve as a valuable resource for professionals in the field. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the design of next-generation chloropyrazole derivatives with enhanced potency and selectivity. The continued investigation of their mechanisms of action will be paramount in unlocking the full therapeutic and agrochemical potential of this remarkable class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of pyrazolone fused benzodiazepines via Rh(iii)-catalyzed [4 + 3] annulation of 1-phenylpyrazolidinones with propargyl alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. beilstein-archives.org [beilstein-archives.org]

Navigating the Solubility Landscape of 3-Chloro-3H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 3-Chloro-3H-pyrazole in organic solvents. Due to a notable scarcity of publicly available quantitative data for this specific compound, this document furnishes available qualitative and comparative data, alongside standardized, detailed experimental protocols for solubility determination that can be readily implemented in a laboratory setting. This guide aims to be an essential resource for researchers engaged in the synthesis, formulation, and analysis of pyrazole derivatives.

Understanding this compound

This compound is a halogenated derivative of pyrazole, a five-membered heterocyclic aromatic organic compound. The tautomeric nature of pyrazoles is a critical consideration, with the "3H" designation indicating a specific tautomer that may exist in equilibrium with other forms, most commonly the 1H-pyrazole. For the purpose of this guide, "3-chloropyrazole" will be considered, with the acknowledgment that the 1H tautomer is frequently the more stable and commonly referenced form. The solubility of such compounds is a fundamental physicochemical property that dictates their behavior in various chemical and biological systems, influencing reaction kinetics, bioavailability, and formulation strategies.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases have revealed a significant lack of specific quantitative solubility data for this compound in a range of organic solvents. However, for comparative purposes, available data for the parent compound, pyrazole, is presented below. It is generally observed that pyrazole is more soluble in polar organic solvents like ethanol, methanol, and acetone.

Table 1: Quantitative Solubility of Pyrazole in Selected Solvents

| Solvent | Temperature (°C) | Solubility (moles/L) |

| Cyclohexane | 31.8 | 0.577[1] |

| Cyclohexane | 56.2 | 5.86[1] |

| Benzene | 5.2 | 0.31[1] |

| Benzene | 46.5 | 16.8[1] |

Table 2: Qualitative and Semi-Quantitative Solubility of Pyrazole

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 14 mg/mL[2] |

| Water | 14 mg/mL[2] |

| Ethanol | 14 mg/mL[2] |

| Methanol | More soluble[3] |

| Acetone | More soluble[3] |

Experimental Protocols for Solubility Determination

In the absence of specific published methods for this compound, this section details a generalized and widely accepted experimental protocol for determining the equilibrium solubility of organic compounds in organic solvents. This methodology is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236> and the Organisation for Economic Co-operation and Development (OECD) Guideline 105, which describe the saturation shake-flask method.[4][5][6][7][8][9]

Principle of the Saturation Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining equilibrium solubility.[4][5][6][7][8] The core principle involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach thermodynamic equilibrium. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

Solute: this compound (of known purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dimethyl sulfoxide, etc.)

-

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

-

Experimental Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker. The temperature should be precisely controlled and recorded.

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached. This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, the supernatant should be clarified, typically by centrifugation or filtration. Filtration should be performed with a filter material that does not interact with the solute or solvent.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Accurately dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Data Reporting:

-

The solubility is typically reported in units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.

Caption: Workflow for the saturation shake-flask solubility determination method.

References

- 1. Pyrazole | 288-13-1 [chemicalbook.com]

- 2. selleckchem.com [selleckchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solubility Measurements | USP-NF [uspnf.com]

- 5. â©1236⪠Solubility Measurements [doi.usp.org]

- 6. Revision of USP Chapter <1236> Solubility Measurements Published for Comments - ECA Academy [gmp-compliance.org]

- 7. biorelevant.com [biorelevant.com]

- 8. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]

- 9. filab.fr [filab.fr]

In-Depth Technical Guide: Health and Safety Data for 3-Chloro-3H-pyrazole

An Important Note on Isomers: This guide focuses on 3-Chloro-3H-pyrazole (CAS Number: 610272-24-7). However, the available scientific literature and safety data predominantly feature its isomer, 3-Chloro-1H-pyrazole (CAS Number: 14339-33-4). Due to the limited specific data for the 3H-pyrazole tautomer, this document leverages information on the 1H-pyrazole isomer and the parent pyrazole compound to provide a comprehensive overview of potential hazards. All data not explicitly for this compound will be clearly indicated.

Section 1: Executive Summary

This compound is a chlorinated derivative of pyrazole. While specific toxicological data for this isomer is scarce, available information suggests it is harmful if swallowed. Its physical and chemical hazards are reported to be low. This guide provides a detailed compilation of available safety data, handling procedures, and experimental protocols relevant to chlorinated pyrazoles to inform researchers, scientists, and drug development professionals on its safe handling and potential biological interactions.

Section 2: Hazard Identification and Classification

The Globally Harmonized System (GHS) classification for this compound indicates it is harmful if swallowed. A more detailed classification is available for the related compound, pyrazole, which is also classified as harmful if swallowed, toxic in contact with skin, and causes skin and serious eye damage.[1]

Table 1: GHS Hazard Classification

| Compound | GHS Pictograms | Signal Word | Hazard Statements |

| This compound | Warning | H302: Harmful if swallowed. | |

| 3-Chloro-1H-pyrazole | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Pyrazole | Danger | H302: Harmful if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H318: Causes serious eye damage. H372: Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[1] |

Section 3: Physical and Chemical Properties

Table 2: Physical and Chemical Data

| Property | Value (for 3-Chloro-1H-pyrazole) |

| Molecular Formula | C3H3ClN2[2][3] |

| Molecular Weight | 102.52 g/mol [2][3] |

| Melting Point | 40 °C |

| Boiling Point | 250.9±13.0 °C (Predicted) |

| Density | 1.405±0.06 g/cm3 (Predicted) |

Section 4: Toxicological Data

Specific quantitative toxicological data such as LD50 and LC50 for this compound are not available in the public domain. The information below is for the parent compound, pyrazole, and should be considered indicative of the potential toxicity of its chlorinated derivatives.

Table 3: Acute Toxicity Data for Pyrazole

| Route | Species | Value |

| Oral LD50 | Rat | 1010 mg/kg |

| Dermal LD50 | Rabbit | 310 mg/kg |

Section 5: Handling and Storage

Handling:

-

Work under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Storage:

-

Store in a cool, dry, well-ventilated place.

-

Keep container tightly closed.

-

For long-term storage, it is recommended to store under an inert atmosphere.

Section 6: Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial when handling chloropyrazoles.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical splash goggles.[5] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.[5] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

Section 7: First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | Action |

| Ingestion | If swallowed, rinse mouth. Get medical help. Do NOT induce vomiting.[4] |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[4] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, get medical advice.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |

Section 8: Experimental Protocols

Specific experimental protocols for determining the health and safety data of this compound are not publicly available. The following are generalized protocols based on standard methodologies for chemical safety assessment.

Acute Oral Toxicity (LD50) - General Protocol (Based on OECD Guideline 423):

-

Animal Selection: Healthy, young adult rats of a single strain are used.

-

Dosage: A starting dose is selected based on available data. The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Skin Irritation/Corrosion - General Protocol (Based on OECD Guideline 404):

-

Animal Selection: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin.

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

Scoring: The reactions are scored, and the substance is classified based on the severity and persistence of the irritation.

Section 9: Visualizations

Pyrazole Metabolism Pathway

The following diagram illustrates a probable metabolic pathway for pyrazole compounds in the body, which likely involves oxidation and conjugation.

Caption: Probable metabolic pathway of this compound.

Experimental Workflow for Acute Oral Toxicity

This diagram outlines the general workflow for an acute oral toxicity study.

Caption: General workflow for an acute oral toxicity study.

Logical Relationship for PPE Selection

This diagram shows the logical considerations for selecting appropriate personal protective equipment.

Caption: Decision logic for selecting appropriate PPE.

References

- 1. Pyrazole SDS, 288-13-1 Safety Data Sheets - ECHEMI [echemi.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 3-chloro-1H-pyrazole CAS#: 14339-33-4 [m.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]

Tautomerism in Chloropyrazole Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloropyrazole isomers are pivotal structural motifs in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2] A fundamental aspect of their chemical behavior, which profoundly influences their biological activity, is tautomerism. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in chloropyrazole isomers. It delves into the structural and electronic factors governing tautomeric equilibria, summarizes key quantitative data, and provides detailed experimental and computational protocols for their characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the chloropyrazole scaffold.

Introduction to Tautomerism in Pyrazoles

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] In the context of unsymmetrically substituted pyrazoles, such as the 3-chloro- and 5-chloropyrazole isomers, annular tautomerism is a key feature. This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms. The position of this equilibrium is influenced by a variety of factors including the nature and position of substituents, the solvent, and temperature.[4] Understanding and controlling this tautomeric equilibrium is critical in drug design, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles.[3]

Tautomeric Forms of Chloropyrazole Isomers

The three constitutional isomers of chloropyrazole are 3-chloro-1H-pyrazole, 4-chloropyrazole, and 5-chloro-1H-pyrazole. Due to the symmetry of the 4-substituted isomer, 4-chloropyrazole exists as a single tautomer. However, 3-chloropyrazole and 5-chloropyrazole can each exist as two distinct annular tautomers.

Figure 1: Tautomeric Forms of Chloropyrazole Isomers

Caption: Tautomeric equilibrium in 3-chloro-1H-pyrazole and the single tautomeric form of 4-chloropyrazole.

Quantitative Analysis of Tautomeric Equilibrium

The determination of the tautomeric ratio is crucial for understanding the structure-activity relationship (SAR) of chloropyrazole derivatives. This is typically achieved through experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[5] By analyzing the chemical shifts and integration of signals corresponding to each tautomer, the equilibrium constant (KT) can be determined. It is important to note that the specific chemical shifts can vary depending on the solvent and temperature.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

| Compound | Tautomer | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| 1-Phenyl-1H-pyrazol-3-ol | OH-form | H-5 | 8.51 (in DMSO-d₆) | C-3: 160.6, C-5: 129.1 (in CDCl₃) | [6] |

| 2-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-one | NH-form | H-5 | 7.39 (in CDCl₃) | C-3: 168.2, C-5: 142.3 (in CDCl₃) | [6] |

| 3(5)-Phenylpyrazole | 3-Phenyl | - | Major tautomer in solution | - | [5] |

| 3(5)-Phenylpyrazole | 5-Phenyl | - | Minor tautomer in solution | - | [5] |

Note: Specific, publicly available quantitative NMR data for the tautomeric equilibrium of 3-chloro- and 5-chloropyrazole is limited. The data presented are for analogous pyrazole derivatives to illustrate the expected differences in chemical shifts between tautomers. Researchers would need to perform NMR analysis on their specific chloropyrazole derivatives under their experimental conditions to determine the precise tautomeric ratios.

Computational Studies on Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers. These calculations can provide valuable insights into the gas-phase energies and the effects of solvation on the tautomeric equilibrium.

Table 2: Computationally Predicted Relative Stabilities of Substituted Pyrazole Tautomers

| Substituent | Favored Tautomer | Computational Method | Reference |

| Phenyl at C3/C5 with alkyl at C5/C3 | Tautomer with phenyl at C3 | DFT (B3LYP/6-31G) | [4] |

| Phenyl at C3/C5 with CF₃ at C5/C3 | Tautomer with CF₃ at C3 | DFT (B3LYP/6-31G) | [4] |

| Bromo at C3/C5 | 3-Bromo tautomer | DFT | [7] |

Experimental Protocols

Quantitative NMR (qNMR) Spectroscopy for Tautomer Ratio Determination

This protocol outlines the general steps for determining the tautomeric ratio of a chloropyrazole isomer in solution using qNMR.

Workflow for qNMR Analysis of Tautomerism

Caption: A generalized workflow for the quantitative NMR analysis of tautomeric mixtures.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh a sample of the chloropyrazole isomer.

-

Dissolve the sample in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Add a known amount of an internal standard that has a simple spectrum and does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane).[8][9]

-

-

NMR Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Carefully perform phase correction and baseline correction to ensure accurate integration.[9]

-

-

Signal Integration and Calculation:

-

Identify and integrate the well-resolved signals corresponding to each tautomer.

-

Integrate a signal from the internal standard.

-

Calculate the concentration of each tautomer relative to the internal standard.

-

The tautomeric equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[13][14]

Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Detailed Steps:

-

Crystal Growth:

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen to minimize thermal motion and radiation damage.

-

Collect a complete set of diffraction data by rotating the crystal in a monochromatic X-ray beam.[15]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction images to obtain a list of reflection intensities.

-

Determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.

-

Refine the model against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters.[17]

-

Role of Tautomerism in Drug Discovery and Development

The tautomeric state of a molecule can have a profound impact on its physicochemical properties and its interaction with biological targets.[3] Therefore, considering tautomerism is a critical aspect of the drug discovery and development process.

Logical Workflow: Tautomerism in Drug Design

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. emerypharma.com [emerypharma.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 3-chloro-1H-pyrazole as a versatile building block in the synthesis of a variety of pyrazole derivatives. The protocols focus on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which are fundamental in medicinal chemistry and drug discovery for the construction of complex molecular architectures.

Introduction

3-Chloro-1H-pyrazole is a key intermediate in the synthesis of functionalized pyrazole derivatives, a class of heterocyclic compounds with significant pharmacological activities. The presence of the chloro substituent at the 3-position allows for a range of chemical modifications, primarily through cross-coupling reactions and nucleophilic substitutions, enabling the introduction of diverse functionalities onto the pyrazole core. This document outlines detailed experimental procedures for the synthesis of 3-aryl, 3-amino, and 3-alkynyl pyrazole derivatives starting from 3-chloro-1H-pyrazole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. 3-Chloro-1H-pyrazole serves as an excellent substrate for these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1H-pyrazoles

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 3-chloro-1H-pyrazole and an aryl or heteroaryl boronic acid. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 3-chloro-1H-pyrazole.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of unprotected 3-chloropyrazole involves the use of a palladium precatalyst and a suitable base.[1] While many examples utilize bromo- or iodo-pyrazoles, chloro-pyrazoles can be effectively coupled, often requiring more active catalyst systems.

-

Reagents and Equipment:

-

3-Chloro-1H-pyrazole

-

Arylboronic acid (1.5 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃ with a ligand like SPhos or XPhos, or a precatalyst like P1 or P2) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF, with or without water)

-

Schlenk tube or microwave vial, magnetic stirrer, heating source.

-

-

Procedure:

-

To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add 3-chloro-1H-pyrazole (1.0 mmol), the arylboronic acid (1.5-2.0 mmol), the palladium catalyst (e.g., P2 precatalyst, 2.5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Add the anhydrous solvent (e.g., dioxane/H₂O 4:1, 5 mL).

-

Seal the vessel and heat the reaction mixture at the specified temperature (typically 80-120 °C) for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazole.

-

Quantitative Data Summary:

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75-85 | [1] |

| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.5 | 88 | [2] |

| 3 | 3-Furylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | 12 | 72 | [3] |

Buchwald-Hartwig Amination: Synthesis of 3-Amino-1H-pyrazoles

The Buchwald-Hartwig amination allows for the synthesis of 3-amino-1H-pyrazoles through the palladium-catalyzed coupling of 3-chloro-1H-pyrazole with primary or secondary amines. This reaction is a cornerstone for the introduction of nitrogen-based functional groups.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of 3-chloro-1H-pyrazole.

Experimental Protocol:

-

Reagents and Equipment:

-

3-Chloro-1H-pyrazole

-

Primary or secondary amine (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like BINAP or Xantphos) (1-5 mol%)

-

Strong base (e.g., NaOtBu, LiHMDS, K₂CO₃) (1.5 - 2.0 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Glovebox or Schlenk line for handling air-sensitive reagents.

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol) to a Schlenk tube.

-

Add the anhydrous solvent (e.g., toluene, 5 mL).

-

Add 3-chloro-1H-pyrazole (1.0 mmol) and the amine (1.2 mmol).

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the 3-amino-1H-pyrazole derivative.

-

Quantitative Data Summary:

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 85 | General Protocol |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | 78 | General Protocol |

| 3 | Benzylamine | Pd₂(dba)₃ / DavePhos | K₂CO₃ | t-BuOH | 90 | 24 | 82 | General Protocol |

Sonogashira Coupling: Synthesis of 3-Alkynyl-1H-pyrazoles

The Sonogashira coupling is a reliable method for forming a C-C bond between 3-chloro-1H-pyrazole and a terminal alkyne, providing access to 3-alkynyl-1H-pyrazole derivatives.

General Reaction Scheme:

Caption: Sonogashira coupling of 3-chloro-1H-pyrazole.

Experimental Protocol:

A typical Sonogashira reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3]

-

Reagents and Equipment:

-

3-Chloro-1H-pyrazole

-

Terminal alkyne (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., DMF, THF)

-

-

Procedure:

-

To a solution of 3-chloro-1H-pyrazole (1.0 mmol) in the chosen solvent (e.g., DMF, 5 mL) in a reaction flask, add the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).

-

Add the amine base (e.g., triethylamine, 3.0 mmol).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

-

Quantitative Data Summary:

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25 | 6 | 85-95 | [3] |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 50 | 12 | 80 | General Protocol |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 60 | 8 | 88 | [4] |

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyrazole ring, enhanced by the chloro substituent, allows for nucleophilic aromatic substitution (SNAAr) reactions, particularly with strong nucleophiles.

Synthesis of 3-Alkoxy-1H-pyrazoles

3-Alkoxy-1H-pyrazoles can be synthesized by the reaction of 3-chloro-1H-pyrazole with alkoxides.

General Reaction Scheme:

Caption: Nucleophilic substitution for the synthesis of 3-alkoxy-1H-pyrazoles.

Experimental Protocol:

-

Reagents and Equipment:

-

3-Chloro-1H-pyrazole

-

Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.5 - 2.0 equivalents)

-

Anhydrous alcohol corresponding to the alkoxide (e.g., methanol, ethanol) or a polar aprotic solvent (e.g., DMF, DMSO)

-

Round-bottom flask, reflux condenser, heating mantle.

-

-

Procedure:

-

Dissolve 3-chloro-1H-pyrazole (1.0 mmol) in the anhydrous solvent (e.g., methanol, 10 mL).

-

Add the sodium alkoxide (e.g., sodium methoxide, 1.5 mmol) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with water, dry, and concentrate.

-

Purify by column chromatography or recrystallization.

-

Quantitative Data Summary:

| Entry | Alkoxide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium methoxide | Methanol | Reflux | 12 | 75 | General Protocol |

| 2 | Sodium ethoxide | Ethanol | Reflux | 16 | 70 | General Protocol |

| 3 | Sodium tert-butoxide | THF | 60 | 24 | 65 | General Protocol |

Conclusion

3-Chloro-1H-pyrazole is a valuable and versatile starting material for the synthesis of a wide array of pyrazole derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitution, provide robust methods for the functionalization of the pyrazole core. These methodologies are highly relevant for the generation of compound libraries for drug discovery and the synthesis of complex target molecules in medicinal chemistry. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Chloro-3H-pyrazole as a Versatile Building Block for Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-3H-pyrazole and its derivatives as key intermediates in the synthesis of a wide range of agrochemicals, including fungicides, insecticides, and herbicides. While direct industrial synthesis pathways starting from this compound are not extensively documented in publicly available literature, the principles of pyrazole chemistry allow for its theoretical application in the synthesis of various commercialized and experimental agrochemicals. The protocols and data presented herein are based on established synthetic routes for analogous compounds and highlight the potential of this versatile building block.

Introduction to Pyrazole-Based Agrochemicals

The pyrazole ring is a privileged scaffold in the agrochemical industry, present in a multitude of commercial products.[1][2] Its unique chemical properties, including its aromaticity and the presence of two nitrogen atoms, allow for diverse functionalization and interaction with biological targets. The introduction of a chlorine atom at the 3-position can significantly influence the electronic properties of the ring, enhancing biological activity and providing a handle for further chemical modifications.

Agrochemicals derived from pyrazole scaffolds exhibit a variety of modes of action, including:

-

Fungicides: Inhibition of succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain.[3][4]

-

Insecticides: Modulation of insect ryanodine receptors or GABA-gated chloride channels.[5][6]

-

Herbicides: Inhibition of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Synthesis of Key Agrochemical Scaffolds from 3-Chloropyrazole Derivatives

While direct protocols starting from this compound are scarce, the following sections detail the synthesis of important agrochemical classes where a 3-chloropyrazole intermediate is or could be employed.

Many modern fungicides are pyrazole carboxamides that act as SDHIs. The synthesis of these compounds often involves the coupling of a pyrazole carboxylic acid with a suitable amine.

Hypothetical Synthetic Workflow for Pyrazole Carboxamide Fungicides:

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 3-chloro-3H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. Its unique electronic properties and structural features allow for targeted interactions with various biological targets, leading to compounds with significant potential in oncology, infectious diseases, and inflammation. This document provides detailed application notes and protocols for the synthesis and biological evaluation of derivatives based on the this compound core, with a focus on their application as kinase inhibitors and antimicrobial agents.

Application as Kinase Inhibitors in Oncology

Derivatives of 3-chloropyrazole have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. By targeting the ATP-binding site of these enzymes, 3-chloropyrazole-containing compounds can effectively block downstream signaling, leading to the inhibition of cancer cell proliferation and survival.

Rationale for Use

The chlorine atom at the 3-position of the pyrazole ring can act as a key interaction point within the kinase ATP-binding pocket, often forming halogen bonds or other non-covalent interactions that contribute to the compound's affinity and selectivity. The pyrazole core itself is an excellent scaffold for presenting substituents in a defined three-dimensional arrangement to probe different regions of the kinase active site.

Featured Application: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for cancer therapy. Certain pyrazolinone chalcones have been shown to exhibit anticancer activity by inhibiting this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a 3-chloropyrazole derivative.

Experimental Protocols

A general method for the synthesis of 3-chloropyrazole derivatives involves the reaction of a β-ketoester with a phenylhydrazine, followed by chlorination.

Protocol:

-

Synthesis of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one:

-

To a solution of ethyl acetoacetate (1 eq.) in ethanol, add phenylhydrazine (1 eq.).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-